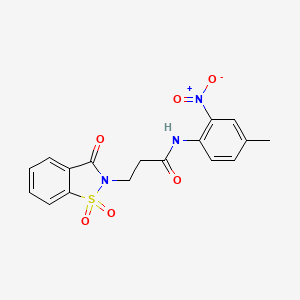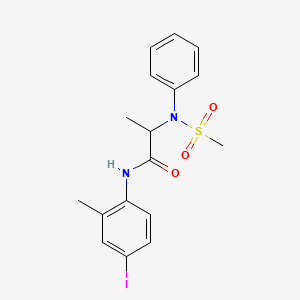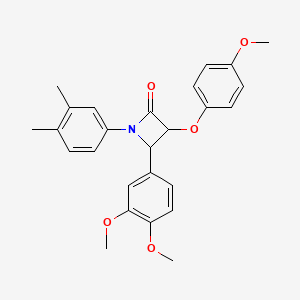![molecular formula C26H30N2O3 B4072676 1-[4-(benzyloxy)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B4072676.png)
1-[4-(benzyloxy)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol
Overview
Description
1-[4-(benzyloxy)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol, also known as carvedilol, is a beta-blocker medication that is used for treating heart failure and hypertension. It was first approved by the FDA in 1995 and has been widely used since then.
Mechanism of Action
Carvedilol works by blocking beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of the sympathetic nervous system, which is responsible for increasing heart rate and blood pressure. Carvedilol also has antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects. It reduces heart rate and blood pressure, which can improve cardiac function in patients with heart failure. Carvedilol also reduces the production of reactive oxygen species, which can protect against oxidative stress and inflammation. In addition, 1-[4-(benzyloxy)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol has been found to improve insulin sensitivity and glucose metabolism in patients with diabetes.
Advantages and Limitations for Lab Experiments
Carvedilol has several advantages for lab experiments. It is widely available and has been extensively studied, which makes it a reliable tool for researchers. Carvedilol also has a well-established mechanism of action, which makes it easier to interpret experimental results. However, 1-[4-(benzyloxy)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently. Carvedilol also has a narrow therapeutic window, which means that it can be toxic at high doses.
Future Directions
There are several future directions for research on 1-[4-(benzyloxy)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol. One area of interest is its potential use in treating other conditions such as diabetic neuropathy and arrhythmias. Another area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties. Additionally, more research is needed to understand the long-term effects of this compound on cardiovascular function and mortality rates.
Conclusion:
In conclusion, this compound is a beta-blocker medication that has been extensively studied for its therapeutic potential in treating cardiovascular diseases. It has a well-established mechanism of action and several biochemical and physiological effects. Carvedilol has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Scientific Research Applications
Carvedilol has been extensively studied for its therapeutic potential in treating a variety of cardiovascular diseases. It has been shown to be effective in reducing mortality and hospitalization rates in patients with heart failure. Carvedilol has also been found to be effective in reducing blood pressure in patients with hypertension. In addition, 1-[4-(benzyloxy)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol has been studied for its potential use in treating other conditions such as angina, arrhythmias, and diabetic neuropathy.
properties
IUPAC Name |
1-(4-phenylmethoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c29-24(19-27-15-17-28(18-16-27)23-9-5-2-6-10-23)21-31-26-13-11-25(12-14-26)30-20-22-7-3-1-4-8-22/h1-14,24,29H,15-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQITQQPXXNOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(allylamino)carbonyl]phenyl}-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4072593.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4072608.png)



![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4072635.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4072645.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}ethanesulfonamide](/img/structure/B4072657.png)
![N-allyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4072670.png)

![N-allyl-1-[4-(2-anilino-2-oxoethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4072682.png)
![2-methyl-3-(4-morpholinylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4072689.png)
![2,6-bis(tetrahydro-2-furanylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4072703.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4072707.png)